2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a pyridinylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the triazole derivative with pyridin-4-ylmethylideneacetohydrazide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory synthesis process to scale up the production while ensuring high yield and purity. This would include the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
Uniqueness
What sets 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C24H22N6O2S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N6O2S/c1-17-3-5-19(6-4-17)23-28-29-24(30(23)20-7-9-21(32-2)10-8-20)33-16-22(31)27-26-15-18-11-13-25-14-12-18/h3-15H,16H2,1-2H3,(H,27,31)/b26-15+ |
InChI Key |
DUMNKZNFMJYMRX-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
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